4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide typically involves the reaction of N,N-diethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function. This property is exploited in proteomics research to study protein interactions and modifications .
Comparison with Similar Compounds
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide can be compared with similar compounds such as 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide. While both compounds contain the bromoacetyl group, the difference in the alkyl groups attached to the nitrogen atom (diethyl vs. dimethyl) can lead to variations in their chemical reactivity and biological activity . The unique properties of this compound make it particularly useful in specific research applications where the diethyl group provides distinct advantages.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZIKOYUKDJYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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